molecular formula C25H24N2O2 B10766173 isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Katalognummer: B10766173
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: DHMVYHJPXDPMDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic indole-derived compound characterized by a cyclohexylmethyl substituent at the indole nitrogen and an isoquinoline moiety at the 5-position of the indole ring. This structural configuration is critical for its biological activity, particularly in enzyme inhibition. Evidence from SAR studies highlights that alkyl substitutions, such as the cyclohexylmethyl group, significantly enhance inhibitory potency. For example, compound 1 (structurally analogous, with a cyclohexylmethyl motif) exhibits an IC50 of 0.05 µM against bacterial neuraminidase (BNA), outperforming its parent compound luteolin (IC50 = 4.4 µM) by 88-fold . This underscores the role of hydrophobic substituents in improving binding affinity and selectivity.

Eigenschaften

Molekularformel

C25H24N2O2

Molekulargewicht

384.5 g/mol

IUPAC-Name

isoquinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI-Schlüssel

DHMVYHJPXDPMDX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CN=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BB-22 5-Hydroxyisoquinolin-Isomer umfasst die Veresterung von 1-(Cyclohexylmethyl)-1H-indol-3-carbonsäure mit 5-Hydroxyisoquinolin . Die Reaktion erfordert typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem wasserfreien Lösungsmittel wie Dichlormethan .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für BB-22 5-Hydroxyisoquinolin-Isomer sind aufgrund seiner primär in der Forschung und in forensischen Anwendungen verwendeten Einsatz nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich ähnlichen Synthesewegen mit Optimierung für Ausbeute und Reinheit folgen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s activity and structural features are best contextualized through comparisons with analogs and parent molecules. Key comparisons include:

Structural Analogs with Cyclohexylmethyl Substitutions

Compounds sharing the cyclohexylmethyl motif demonstrate superior inhibitory activity compared to their unsubstituted counterparts. For instance:

Compound Core Structure Substituent Target Enzyme IC50 (µM) Fold Improvement vs. Parent
Compound 1 (Target Analog) Indole Cyclohexylmethyl BNA 0.05 88x vs. Luteolin
Luteolin Flavonoid None BNA 4.4
Compound 2 Indole Cyclohexylmethyl BNA 0.07 254x vs. Eriodyctiol
Eriodyctiol Flavonoid None BNA 17.8

The cyclohexylmethyl group enhances hydrophobic interactions with enzyme active sites, explaining the marked potency improvements .

Positional Isomers: Quinolin-8-yl Derivatives

Legally regulated quinolin-8-yl derivatives (e.g., quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) share a similar indole-3-carboxylate backbone but differ in the heterocyclic ring (quinoline vs. isoquinoline) and substituent positions. While these compounds are classified as controlled substances under the Dangerous Drugs Ordinance (Cap. 134) , their pharmacological profiles remain understudied. The isoquinolin-5-yl variant’s distinct nitrogen arrangement may alter electronic properties and binding kinetics compared to quinolin-8-yl analogs, though direct comparative data are lacking.

Modified Derivatives (Cyclized Substituents)

Compounds 3, 5, and 6 (cyclohexylmethyl cyclized with hydroxyl groups at C5/C7) exhibit moderate BNA inhibition (IC50 = 0.14–0.35 µM) . This suggests that while cyclization retains some activity, the unmodified cyclohexylmethyl group in the target compound optimizes enzyme interaction.

Key Findings and Implications

Substituent-Driven Potency: The cyclohexylmethyl group is a critical pharmacophore, enhancing inhibitory activity by 88–254-fold compared to parent flavonoids .

Structural Specificity: Positional isomerism (isoquinolin-5-yl vs. quinolin-8-yl) may influence legal classification and bioactivity, warranting further study .

SAR Trends : Unmodified hydrophobic substituents outperform cyclized or hydroxylated variants, emphasizing the importance of substituent flexibility in drug design .

This analysis integrates biochemical and regulatory perspectives, highlighting the compound’s unique profile while identifying gaps in comparative pharmacological data.

Biologische Aktivität

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, also known as BB-22, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a molecular formula of C25H24N2O2C_{25}H_{24}N_{2}O_{2} and a molecular weight of approximately 384.5 g/mol. The compound features an isoquinoline moiety attached to an indole derivative, which is significant for its biological interactions and potential therapeutic applications.

Research indicates that isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting various bacterial strains through interaction with cellular targets that regulate growth and replication.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity against various cancer cell lines. It appears to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain derivatives can induce cell cycle arrest in the G0/G1 phase and decrease levels of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

In Vitro Studies

A series of in vitro experiments have highlighted the efficacy of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)15.2Induces apoptosis via CDK inhibition
HCT116 (Colon)12.8Cell cycle arrest and apoptosis
Huh7 (Liver)10.5Modulates signaling pathways affecting survival

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

One notable study focused on the synthesis and evaluation of various indole derivatives, including isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate. The results indicated that compounds with similar structural features often exhibited significant cytotoxicity against cancer cells, reinforcing the idea that structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate shares structural similarities with other compounds known for their biological activities. Below is a comparison table:

Compound Name Structural Features Biological Activity
Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylateSimilar indole and isoquinoline structureAnticancer activity
JWH018 (Synthetic Cannabinoid)Indole core with cannabinoid propertiesPsychoactive effects
5-Fluoro-PB-22Fluorinated variant of indoleEnhanced potency in cannabinoid receptors

This comparative analysis underscores the unique profile of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate among its peers, particularly regarding its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.